

# CD37: A Promising Target for Radioimmunotherapy in B-cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

The tetraspanin CD37 has emerged as a compelling molecular target for the treatment of B-cell malignancies.[1][2] Its high expression on mature B-cells, including malignant ones, and its limited presence in other tissues make it an attractive candidate for targeted therapies such as radioimmunotherapy (RIT).[3][4] This technical guide provides a comprehensive overview of CD37 as a therapeutic target for RIT, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

## Core Concepts in CD37-Targeted Radioimmunotherapy

Radioimmunotherapy leverages monoclonal antibodies to deliver cytotoxic radionuclides directly to tumor cells. In the context of CD37, the murine monoclonal antibody lilotomab (also known as tetulomab or HH1) is conjugated to a chelator, satetraxetan, which securely binds the  $\beta$ -emitting radionuclide Lutetium-177 ( $^{177}$ Lu).[5] This radioimmunoconjugate,  $^{177}$ Lu-lilotomab satetraxetan (**Betalutin**®), has been the subject of extensive investigation.[6][7] The  $\beta$ -particles emitted by  $^{177}$ Lu have a mean range of 0.67 mm, enabling a "cross-fire" effect that can kill adjacent tumor cells, even those with low or no antigen expression.[8]

## **Quantitative Data Summary**



The following tables summarize key quantitative data from preclinical and clinical studies of CD37-targeted radioimmunotherapy.

Table 1: Preclinical Efficacy of 177Lu-lilotomab satetraxetan

| Model System                                | Treatment Group                                            | Outcome                                                                                                                           | Reference |
|---------------------------------------------|------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|-----------|
| SCID mice with Daudi<br>lymphoma xenografts | 100 MBq/kg <sup>177</sup> Lu-<br>HH1                       | Threefold increase in survival compared to control                                                                                | [8]       |
| SCID mice with Daudi<br>lymphoma xenografts | 50 and 100 MBq/kg<br><sup>177</sup> Lu-tetulomab           | Significantly increased survival compared to control                                                                              | [9]       |
| Nude mice with<br>Ramos xenografts          | 530 MBq/kg <sup>177</sup> Lu-<br>HH1                       | Significant tumor<br>growth delay and<br>increased survival<br>compared to <sup>177</sup> Lu-<br>rituximab                        | [8]       |
| Rituximab-resistant<br>NHL mouse model      | <sup>177</sup> Lu-lilotomab<br>satetraxetan +<br>rituximab | Median survival time doubled compared to <sup>177</sup> Lu-lilotomab monotherapy and five times longer than rituximab monotherapy | [10]      |

Table 2: Clinical Efficacy of <sup>177</sup>Lu-lilotomab satetraxetan in Relapsed/Refractory Indolent Non-Hodgkin Lymphoma (LYMRIT-37-01 Phase 1/2a Study)



| Patient<br>Population                                               | Dosing<br>Regimen            | Overall<br>Response<br>Rate (ORR) | Complete<br>Response<br>Rate (CRR) | Median Duration of Response (DoR)                    | Reference |
|---------------------------------------------------------------------|------------------------------|-----------------------------------|------------------------------------|------------------------------------------------------|-----------|
| All patients<br>(n=74)                                              | Single<br>administratio<br>n | 61%                               | 30%                                | 13.6 months<br>(overall), 32.0<br>months (for<br>CR) | [6]       |
| Follicular<br>Lymphoma<br>(FL) (n=57)                               | Single<br>administratio<br>n | 65%                               | -                                  | -                                                    | [6]       |
| Rituximab-<br>refractory FL<br>(n=26)                               | Single<br>administratio<br>n | 58%                               | 19%                                | -                                                    | [6]       |
| Rituximab-<br>refractory FL<br>with ≥2 prior<br>therapies<br>(n=21) | Single<br>administratio<br>n | 67%                               | 24%                                | -                                                    | [6]       |

Table 3: Clinical Efficacy of <sup>177</sup>Lu-lilotomab satetraxetan in Diffuse Large B-cell Lymphoma (DLBCL) (LYMRIT 37-05 Phase 1 Trial)

| Patient Population                                                 | Dosing Regimen                        | Outcome                                       | Reference |
|--------------------------------------------------------------------|---------------------------------------|-----------------------------------------------|-----------|
| Relapsed/refractory DLBCL (transplant- ineligible) (n=6 evaluable) | 20 MBq/kg with 100<br>mg/m² lilotomab | 1 Complete<br>Response, 1 Partial<br>Response | [11]      |

Table 4: Biodistribution and Dosimetry of 177Lu-lilotomab satetraxetan



| Parameter                           | Finding                                                                                                                                                   | Significance                                                                               | Reference |
|-------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|-----------|
| Total Tumor Absorbed<br>Dose (tTAD) | ≥ 200 cGy associated with significant decreases in metabolic tumor volume and total lesion glycolysis at 3 months. All non-responders had tTAD < 200 cGy. | Suggests a dose-<br>response relationship<br>and a potential<br>therapeutic threshold.     | [12]      |
| Normal Tissue<br>Absorbed Doses     | Extrapolated doses for <sup>177</sup> Lu-tetraxetan-tetulomab at 40 MBq/kg were significantly lower than for 15 MBq/kg Zevalin.                           | Suggests a favorable safety profile allowing for potentially higher tumor radiation doses. | [13]      |

## **Signaling Pathways Involving CD37**

CD37 is not merely a passive docking site but an active participant in intracellular signaling, influencing cell survival, proliferation, and apoptosis.[3][14] Its role is complex, with evidence suggesting both tumor-suppressive and pro-survival functions depending on the context.

One key interaction is with Suppressor of Cytokine Signaling 3 (SOCS3). CD37 can interact with SOCS3, which in turn inhibits the IL-6 signaling pathway.[15][16] The absence or downregulation of CD37 can lead to constitutive activation of the IL-6 pathway, promoting tumor development.[15][17]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Anti-CD37 targeted immunotherapy of B-Cell malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Lilotomab Wikipedia [en.wikipedia.org]
- 6. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openmedscience.com [openmedscience.com]
- 8. Targeted Cancer Therapy with a Novel Anti-CD37 Beta-Particle Emitting Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Results of preclinical study demonstrates lilotomab satetraxetan reverses tumour resistance to rituximab in NHL disease models ecancer [ecancer.org]
- 11. onclive.com [onclive.com]
- 12. FDG PET/CT and Dosimetric Studies of 177Lu-Lilotomab Satetraxetan in a First-in-Human Trial for Relapsed Indolent non-Hodgkin Lymphoma—Are We Hitting the Target? -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetraspanin CD37 Directly Mediates Transduction of Survival and Apoptotic Signals PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetraspanin CD37 protects against the development of B cell lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. Tetraspanin CD37 protects against the development of B cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CD37: A Promising Target for Radioimmunotherapy in B-cell Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10776178#cd37-as-a-therapeutic-target-for-radioimmunotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com